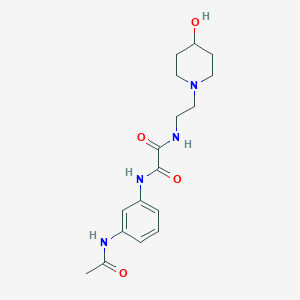
N1-(3-acetamidophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide, also known as A-1165442, is a small molecule inhibitor that has been extensively studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.
Scientific Research Applications
Syntheses of Cyclic Hydroxamic Acids and Lactams
This study discusses the catalytic hydrogenation of certain esters to produce cyclic hydroxamic acids and lactams, highlighting a methodology that could potentially be applied to similar compounds like N1-(3-acetamidophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide for the synthesis of bioactive molecules (H. Hartenstein & D. Sicker, 1993).
Anticancer Activity of Novel Compounds
Research into novel diphenyl ethers, including synthesis and biological evaluation against various cancer cell lines, could suggest potential anticancer applications for compounds structurally related to N1-(3-acetamidophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide (A. Khade et al., 2019).
Chemoselective Acetylation
The study of chemoselective acetylation processes, specifically the conversion of 2-aminophenol to its acetamide derivative, showcases synthetic techniques that could be relevant to modifying or understanding the behavior of compounds like N1-(3-acetamidophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide in a research context (Deepali B Magadum & G. Yadav, 2018).
Novel Coordination Complexes
The development of coordination complexes with potential antioxidant activity introduces another avenue of research that compounds with similar structures to N1-(3-acetamidophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide could be explored for, particularly in studying their interaction with metal ions and potential biological activities (K. Chkirate et al., 2019).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-12(22)19-13-3-2-4-14(11-13)20-17(25)16(24)18-7-10-21-8-5-15(23)6-9-21/h2-4,11,15,23H,5-10H2,1H3,(H,18,24)(H,19,22)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOWDPDRHPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)
![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)


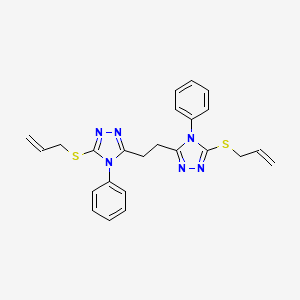
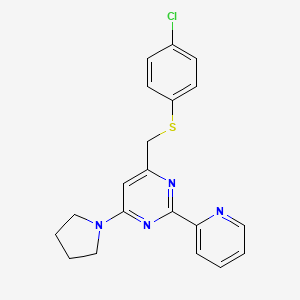
![3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2953443.png)
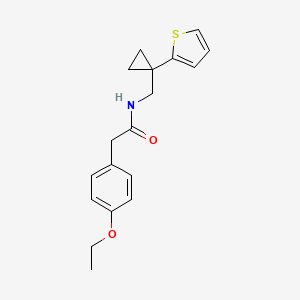

![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
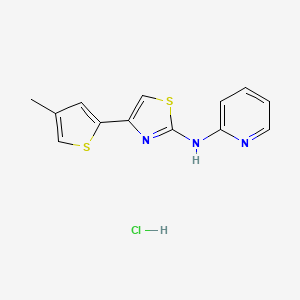

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)
